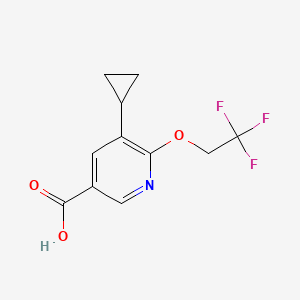
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is a chemical compound with the molecular formula C11H10F3NO3 It is a derivative of nicotinic acid, featuring a cyclopropyl group and a trifluoroethoxy group attached to the nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Trifluoroethoxylation: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, using 2,2,2-trifluoroethanol and a strong base such as sodium hydride.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, potentially inhibiting or activating specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2,2,2-Trifluoroethoxy)nicotinic acid: Lacks the cyclopropyl group but shares the trifluoroethoxy group.
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid: Contains a trifluoroethoxy group but has a different core structure.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Features two trifluoroethoxy groups but a different aromatic core.
Uniqueness
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the presence of both the cyclopropyl and trifluoroethoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research applications.
Eigenschaften
Molekularformel |
C11H10F3NO3 |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
5-cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)5-18-9-8(6-1-2-6)3-7(4-15-9)10(16)17/h3-4,6H,1-2,5H2,(H,16,17) |
InChI-Schlüssel |
CRZXMNLPARUNSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(N=CC(=C2)C(=O)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


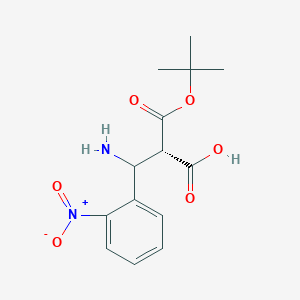

![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)
![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)
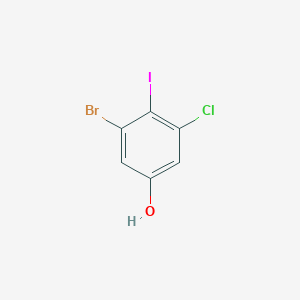


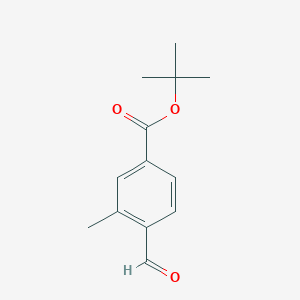
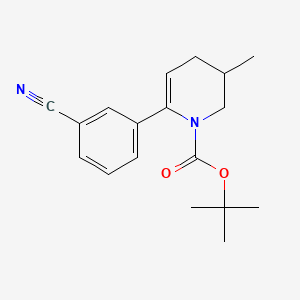
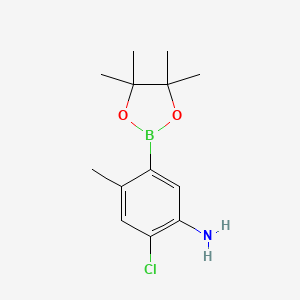

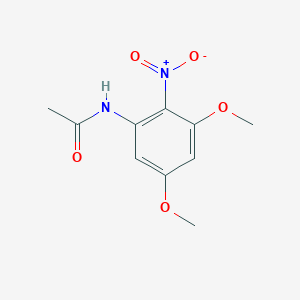

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)
